Product packaging for Isofraxetin(Cat. No.:CAS No. 50656-75-2)

Isofraxetin

Cat. No.: B11897772
CAS No.: 50656-75-2
M. Wt: 208.17 g/mol
InChI Key: ICFLIFNKWPXOAM-UHFFFAOYSA-N
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Description

Significance of Coumarins in Natural Product Chemistry and Biology

Coumarins, characterized by their benzopyrone structure, are a prominent class of secondary metabolites found across various plant families, fungi, and microorganisms frontiersin.orgunimi.ithilarispublisher.comresearchgate.netdergipark.org.tr. They are recognized as privileged scaffolds in medicinal chemistry, owing to their broad spectrum of biological activities. These activities include, but are not limited to, antioxidant, anti-inflammatory, antimicrobial, antiviral, anticancer, anticoagulant, and neuroprotective effects frontiersin.orgunimi.ithilarispublisher.comresearchgate.netdergipark.org.tr. The unique chemical structure of coumarins facilitates interactions with various biological targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions frontiersin.orgunimi.it. This versatility has led to the development of several coumarin (B35378) derivatives that are approved for clinical use, such as anticoagulants like warfarin (B611796) frontiersin.orgresearchgate.net. The natural abundance, structural diversity, and potent bioactivities of coumarins make them invaluable subjects in natural product chemistry and drug discovery frontiersin.orghilarispublisher.comresearchgate.netdergipark.org.tr.

Overview of Isofraxetin's Position in Academic Inquiry

This compound (IF), chemically known as 7-Hydroxy-6,8-dimethoxy-2H-1-benzopyran-2-one, is a hydroxy coumarin that has garnered significant attention in contemporary research mdpi.comnih.govresearchgate.netnih.govwikipedia.org. It is predominantly found in the plant kingdom, with notable isolation from species such as Eleutherococcus senticosus (Siberian ginseng), Fraxinus species, and various plants from the Artemisia genus mdpi.comresearchgate.netnih.govwikipedia.org. This compound has also been identified in fungal species, indicating its widespread natural occurrence hilarispublisher.comresearchgate.netnih.gov.

Academic inquiry into this compound focuses on its comprehensive pharmacological profile. Research highlights its potent anti-inflammatory properties, attributed to the modulation of signaling pathways involving mediators like TNF-α, IL-6, COX-2, iNOS, nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and matrix metalloproteinases (MMPs) mdpi.comnih.gov. Furthermore, this compound exhibits significant antioxidant activity, effectively scavenging free radicals and inhibiting reactive oxygen species (ROS) generation mdpi.comnih.govresearchgate.net. Its potential extends to anticancer, cardioprotective, and neuroprotective effects, making it a subject of interest for complex disease management mdpi.comnih.gov. Additionally, this compound has demonstrated inhibitory activity against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and human carbonic anhydrases (hCA I and II), as well as angiotensin I converting enzyme (ACE) mdpi.comresearchgate.net. This broad spectrum of activities positions this compound as a promising multi-target agent in chemical biology research.

Rationale for Comprehensive Mechanistic and Pathway-Oriented Research

The rationale for in-depth mechanistic and pathway-oriented research on this compound stems from its demonstrated broad biological activities and its potential as a multi-target therapeutic agent. Many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, involve complex pathophysiological mechanisms that benefit from compounds capable of modulating multiple biological pathways simultaneously researchgate.netnih.gov. This compound's ability to interact with various signaling mediators and enzymes makes it a prime candidate for such therapeutic strategies mdpi.comnih.govresearchgate.net.

Understanding the precise molecular mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic potential and guiding the development of novel drug candidates. Elucidating how this compound modulates inflammatory pathways, combats oxidative stress, influences cellular signaling, and interacts with specific enzymes can unlock new clinical applications mdpi.comnih.gov. Furthermore, detailed pathway analysis can reveal synergistic effects with other compounds or therapeutic modalities, thereby enhancing efficacy and potentially reducing the need for higher dosages. Such comprehensive research is essential to translate the promising in vitro and in vivo findings into clinically relevant applications and to fully harness the therapeutic promise of this versatile natural product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O5 B11897772 Isofraxetin CAS No. 50656-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydroxy-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-14-7-4-6-5(9(12)10(7)13)2-3-8(11)15-6/h2-4,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFLIFNKWPXOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50656-75-2
Record name Isofraxetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOFRAXETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC41B525YC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Isolation Methodologies for Isofraxetin

Botanical and Fungal Origins of Isofraxetin

This compound has been identified in a diverse range of plant species and has also been discovered in endophytic fungi. This dual origin highlights the compound's widespread distribution in nature.

Research has confirmed the presence of this compound in numerous plant genera. Notably, it has been isolated from species within Eleutherococcus, Fraxinus, Acanthopanax, Achillea, Artemisia, Pelargonium reniforme, Xanthoceras sorbifolia Bunge, Trigonostemon flavidus Gagnep, and Gendarussa vulgaris. mdpi.com

The compound is often found alongside other related coumarins. For instance, in Acanthopanax, Achillea, Artemisia, and Fraxinus, this compound is found with fraxidin, fraxetin (B1674051), fraxinol (B1674153), and fraxin. nih.gov

A detailed breakdown of its occurrence in specific plants is provided in the table below:

Genus/SpeciesPlant PartReference(s)
Eleutherococcus senticosus (syn. Acanthopanax senticosus)Stem bark, roots, leaves, fruits nih.govresearchgate.netmdpi.comnih.gov
Fraxinus speciesBark mdpi.commdpi.com
Pelargonium reniformeRoots nih.govbohrium.com
Xanthoceras sorbifolia BungeHusks researchgate.net
Trigonostemon flavidus GagnepLeaves sibran.ruscilit.comresearchgate.net
Achillea species- nih.gov
Artemisia species- nih.gov
Gendarussa vulgaris-No specific citation found for this compound

Data sourced from multiple scientific publications.

In Pelargonium reniforme, this compound is a characteristic coumarin (B35378) that, along with fraxinol and fraxidin, helps distinguish it from the closely related Pelargonium sidoides. nih.govbohrium.com Similarly, this compound has been isolated from the leaves of Trigonostemon flavidus Gagnep through various chromatographic methods. sibran.ruscilit.comresearchgate.net The husks of Xanthoceras sorbifolia Bunge have also been identified as a source of this compound. researchgate.net

Endophytic fungi, which reside within plant tissues without causing disease, are recognized as prolific producers of bioactive secondary metabolites. In some instances, these fungi can synthesize compounds that are also produced by their host plants.

This compound has been successfully isolated from the endophytic fungus Biscogniauxia cylindrospora. This discovery underscores the potential of microbial sources for obtaining this valuable compound.

Advanced Extraction Techniques for this compound

The extraction of this compound from its natural sources is a critical first step in its isolation and study. Both modern and conventional techniques are employed to achieve efficient extraction. nih.govbohrium.com

Recent advancements in extraction technology have led to the development of more efficient and environmentally friendly methods for obtaining this compound. These include:

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant matrix, which can significantly reduce extraction time and solvent consumption. nih.govresearchgate.netnih.gov MAE has been successfully used for the extraction of this compound from Sarcandra glabra. researchgate.net

Mechanochemical-Assisted Extraction (MCAE): This method involves the use of mechanical force, such as grinding or milling, to enhance extraction efficiency. mdpi.comsibran.ru MCAE has been applied to extract isofraxidin (B1672238) from Acanthopanax senticosus using water as a solvent, offering a greener alternative to traditional organic solvents. mdpi.comsibran.ru

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which disrupts plant cell walls and enhances the release of intracellular compounds. mdpi.comnih.govnih.govresearchgate.netmdpi.com This method is known for its efficiency at lower temperatures, which helps to prevent the degradation of thermolabile compounds. mdpi.com

Traditional extraction methods, primarily involving the use of solvents, remain widely practiced for the isolation of this compound. The choice of solvent is crucial and is typically based on the polarity of the target compound.

Semi-polar solvents, such as ethyl acetate (B1210297) , are commonly used for the extraction of this compound. nih.govbohrium.com Other solvents that have been employed include methanol, ethanol, and water, often in combination or sequentially to fractionate the crude extract. nih.gov For example, a methanolic extract of Saposhnikovia divaricata root was fractionated with ethyl acetate, n-butanol, and water to isolate this compound. nih.gov

Chromatographic and Purification Strategies for this compound

Following extraction, the crude extract contains a mixture of various compounds. Therefore, chromatographic techniques are essential for the purification of this compound to a high degree of purity.

Commonly used methods include:

Column Chromatography: This is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex LH-20. nih.gov The separation is based on the differential affinities of the compounds for the stationary and mobile phases. youtube.comrochester.educolumn-chromatography.com Different solvent systems, like petroleum ether-ethyl acetate or hexane-ethyl acetate, are used to elute the compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical and preparative purposes. waters.comcern.chnih.gov Reversed-phase HPLC, often using C18 columns, is frequently employed for the final purification of this compound, yielding a high level of purity. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. researchgate.net This technique has been successfully coupled with microwave-assisted extraction for the one-step separation and purification of this compound from Sarcandra glabra, resulting in a purity of over 99%. researchgate.net

The selection of the purification strategy often involves a combination of these techniques to achieve the desired purity of this compound for further research and applications. evotec.comyoutube.com

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Enhancement

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound from complex plant extracts. nih.govakjournals.com This method offers high resolution and sensitivity, making it ideal for distinguishing this compound from other structurally similar compounds. akjournals.com Preparative HPLC, in particular, is a powerful tool for obtaining highly pure this compound for research purposes. nih.govrjptonline.org

The most common mode of HPLC used for the analysis of coumarins like this compound is reversed-phase chromatography. nih.gov In this setup, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. nih.govresearchgate.net The separation is based on the differential partitioning of the sample components between the two phases.

Method development for this compound analysis involves optimizing several parameters to achieve the desired separation. These parameters include the selection of the column, the composition of the mobile phase, the flow rate, and the detection wavelength. akjournals.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate a wide range of compounds with varying polarities present in a crude extract. akjournals.comnih.gov

For the detection of this compound, a photodiode array (PDA) detector is commonly used, which can monitor the absorbance over a range of wavelengths simultaneously. rjptonline.orgmdpi.com This is particularly useful for identifying compounds based on their UV spectra. The purity of the isolated fractions is often confirmed by HPLC-DAD analysis. rjptonline.org

Below is an interactive data table summarizing typical HPLC conditions that can be adapted for the analysis and purification of this compound, based on methods developed for similar phenolic compounds.

ParameterDescription
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol
Flow Rate Typically 1.0 mL/min for analytical and higher for preparative scale
Detection Photodiode Array (PDA) Detector, monitoring at the UV absorbance maximum of the compound
Temperature Often maintained at a constant temperature, e.g., 30-35°C
Injection Volume Varies depending on the concentration of the sample and the scale of the chromatography

This table represents a generalized HPLC method for isoflavonoid (B1168493) and phenolic compound analysis which can be optimized for this compound.

The validation of an HPLC method is crucial to ensure its reliability and is performed according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. mdpi.comchromatographyonline.com

Application of Macroporous Resins for Separation

Macroporous resins have emerged as an effective and economical method for the preliminary enrichment and purification of this compound and other coumarins from large volumes of plant extracts. researchgate.netresearchgate.net This technique is valued for its high adsorption capacity, ease of regeneration, and operational simplicity, making it suitable for industrial-scale applications. researchgate.net

The separation mechanism of macroporous resins relies on the principle of adsorption, where target molecules in the extract bind to the surface of the resin beads. researchgate.net The selection of the most appropriate resin is critical and depends on the polarity of the target compound and the physical properties of the resin, such as surface area and pore size. nih.govresearchgate.net For the separation of moderately polar coumarins like this compound, weakly polar or non-polar resins are often preferred. researchgate.net

Studies have shown that resins with a large surface area and suitable pore diameter exhibit higher adsorption and desorption capacities for coumarins. mdpi.com The process involves several steps:

Adsorption: The crude extract is passed through a column packed with the selected macroporous resin. The target compounds are adsorbed onto the resin, while other impurities pass through.

Washing: The column is washed, typically with water, to remove any remaining water-soluble impurities like sugars and salts.

Desorption (Elution): The adsorbed compounds are then eluted from the resin using an appropriate organic solvent, commonly an ethanol-water mixture of a specific concentration. mdpi.com The eluent is then collected and concentrated to yield an extract enriched in the target compounds.

Research has been conducted to compare the efficacy of different macroporous resins for the separation of coumarins. The choice of resin significantly impacts the purity and recovery of the final product.

The following interactive table presents a comparison of different macroporous resins that have been evaluated for the separation of coumarins and other phenolic compounds.

Resin TypePolarityKey CharacteristicsApplication Notes
HP-20 Non-polarPolystyrene-divinylbenzene; large surface area.Shown to have good adsorption and desorption capacities for various coumarins.
D101 Non-polarStyrene-divinylbenzene; large pore diameter.Effective for the purification of flavonoids and polyphenols.
AB-8 Weakly polarAcrylic ester copolymer; good adsorption for moderately polar compounds.Demonstrated high adsorption and desorption rates for compounds like okicamelliaside. mdpi.com
HPD100C Non-polarStyrene-divinylbenzene; high adsorption speed.Found to be effective for the simultaneous separation of syringin, eleutheroside E, and isofraxidin.

This table summarizes the properties and applications of various macroporous resins used for the purification of natural products, including coumarins.

Other Chromatographic Methodologies

Besides HPLC and macroporous resin chromatography, other chromatographic techniques are also employed for the isolation and purification of this compound. These methods can be used alone or in combination to achieve the desired level of purity.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible adsorption of the sample. researchgate.netwikipedia.org This technique relies on the partitioning of solutes between two immiscible liquid phases. One phase is held stationary by a centrifugal force, while the mobile phase is pumped through it. wikipedia.org

HSCCC has been successfully used for the purification of coumarins from various plant sources. chromatographyonline.comwikipedia.org The selection of a suitable two-phase solvent system is the most critical step in developing an HSCCC method. nih.gov A common solvent system used for the separation of coumarins is a mixture of n-hexane, ethyl acetate, methanol, and water in various ratios. researchgate.netnih.gov In one study, a method coupling microwave-assisted extraction with HSCCC was developed for the rapid isolation of isofraxidin, a related coumarin, from Sarcandra glabra, yielding a purity of over 99%. researchgate.net The solvent system used was n-hexane–ethyl acetate–methanol–water (1:2:1:2, v/v/v/v). researchgate.net

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to force the mobile phase through the column, significantly reducing the separation time compared to traditional gravity-fed column chromatography. researchgate.netjmchemsci.com It is a widely used technique in natural product chemistry for the fractionation of crude extracts and the purification of target compounds. researchgate.netjmchemsci.com

Silica gel is the most common stationary phase used in flash chromatography for the separation of coumarins. jmchemsci.com The process involves packing a column with silica gel and eluting the sample with a solvent system of increasing polarity. nih.gov Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the compound of interest. nih.gov Flash chromatography can be a preliminary purification step before final polishing by preparative HPLC. nih.gov

Column Chromatography

Traditional column chromatography, using stationary phases like silica gel or Sephadex, is also a fundamental technique in the isolation of this compound. mdpi.compharmaguideline.com For instance, silica gel column chromatography with a gradient of ethyl acetate in chloroform (B151607) has been used to purify isofraxidin. pharmaguideline.com In another example, a methanolic extract of Saposhnikovia divaricata root was fractionated using a Sephadex LH-20 column, followed by further purification on silica gel and RP-18 columns to yield pure isofraxidin. pharmaguideline.com

Elucidation of this compound Biosynthetic Routes in Biological Systems

The biosynthesis of this compound is a multi-step enzymatic process originating from the phenylpropanoid pathway. It involves a series of hydroxylation, methylation, and cyclization reactions to form the characteristic coumarin core and its specific substitution pattern.

The biosynthesis of this compound in plants begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway. A proposed sequence of conversions leads to the formation of this compound through several key intermediate compounds. nih.govresearchgate.net

The pathway initiates with the conversion of Cinnamic Acid to para-Coumarinic Acid . nih.govmdpi.com This is followed by further hydroxylations and an intramolecular lactonization (ring closure) to form the basic coumarin structure, Umbelliferone (B1683723) . nih.gov Umbelliferone is then converted to Esculetin (B1671247) . nih.govbiosynth.com Subsequent enzymatic modifications of esculetin yield Scopoletin (B1681571) , which is then hydroxylated to form Fraxetin . nih.govnih.gov The final steps to this compound involve specific methylation reactions. nih.govresearchgate.net Although a complete, exclusive biosynthetic pathway for this compound has not been definitively reported, studies propose its formation from these precursors. nih.gov

Table 1: Key Precursors in the Biosynthesis of this compound

Precursor Compound Role in Pathway
Cinnamic Acid Initial substrate derived from phenylalanine. nih.govresearchgate.net
para-Coumarinic Acid Formed by the hydroxylation of cinnamic acid. nih.govmdpi.com
Umbelliferone A simple coumarin formed via hydroxylation and lactonization. nih.gov
Esculetin A dihydroxycoumarin derived from umbelliferone. nih.gov
Scopoletin A methoxy-hydroxycoumarin formed from esculetin. nih.gov

The conversion of precursors into this compound is catalyzed by several specific enzymes. These enzymes belong to broad classes such as hydroxylases and methyltransferases, which are crucial for modifying the coumarin structure.

The initial hydroxylation of cinnamic acid is catalyzed by Cinnamic Acid 4-Hydroxylase (C4H) , a key enzyme in the phenylpropanoid pathway. nih.govnih.gov The subsequent hydroxylation at the 2-position is carried out by enzymes like Coumarate/Cinnamate/Ferulate 2-Hydroxylase , leading to the cyclization that forms the coumarin ring of umbelliferone. nih.govresearchgate.net The conversion of umbelliferone to esculetin is mediated by Esculetin Synthase . nih.gov The hydroxylation of scopoletin to produce fraxetin is specifically catalyzed by Scopoletin 8-Hydroxylase (S8H) , an enzyme that has been identified and characterized in plants like Arabidopsis thaliana. nih.govnih.govresearchgate.net

The methylation steps, which are critical for the final structure of this compound, are performed by Methoxy (B1213986) Transferases and specifically Coumarin Methyltransferases . nih.govresearchgate.netnih.gov These enzymes utilize donors like S-adenosyl-l-methionine (SAM) to add methyl groups to the hydroxylated coumarin intermediates. nih.gov

Table 2: Enzymes in the this compound Biosynthetic Pathway

Enzyme/Enzyme Class Catalyzed Reaction
Cinnamic Acid 4-Hydroxylase (C4H) Cinnamic Acid → para-Coumarinic Acid. nih.govnih.gov
Coumarate/Cinnamate/Ferulate 2-Hydroxylase Hydroxylation leading to Umbelliferone formation. nih.govresearchgate.net
Esculetin Synthase Umbelliferone → Esculetin. nih.gov
Methoxy Transferases / Coumarin Methyltransferases Methylation of hydroxyl groups on the coumarin ring. nih.govresearchgate.netmdpi.com

The biosynthesis of this compound is fundamentally dependent on broader metabolic pathways within the plant. The Shikimic Acid Pathway is the primary route for the production of aromatic amino acids, including phenylalanine, the ultimate precursor for all phenylpropanoids, including coumarins. nih.govhebmu.edu.cnnih.govsemanticscholar.org This pathway converts simple carbohydrate precursors into chorismic acid, which is a key branch-point intermediate leading to the synthesis of phenylalanine. nih.govresearchgate.net Therefore, the shikimate pathway provides the basic C6-C3 carbon skeleton that forms the foundation of the coumarin molecule. nih.gov The term "isoprene unit formation" refers to the synthesis of five-carbon isoprenoid units, which are involved in the biosynthesis of prenylated coumarins, a different subclass of coumarins where isoprene (B109036) units are attached to the main coumarin structure.

Chemical Synthesis Methodologies for this compound

In addition to its natural biosynthesis, this compound can be produced through laboratory chemical synthesis. These methods often involve classic organic reactions adapted for the specific construction of the substituted coumarin ring.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry and is widely applied in the synthesis of coumarins. researchgate.netsigmaaldrich.comsciensage.info This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene (B1212753) group, often in the presence of a basic catalyst. sigmaaldrich.com For coumarin synthesis, this reaction can be adapted to form the α,β-unsaturated system that is a precursor to the lactone ring. bohrium.com Modified Knoevenagel reactions have been developed to produce coumarins like this compound with high efficiency and purity. bohrium.commdpi.com

The synthesis of this compound commonly employs substituted benzaldehyde (B42025) derivatives as the starting material. nih.govresearchgate.netmdpi.comnih.gov Specifically, a trimethoxylated benzaldehyde has been used in a multi-step synthesis to produce this compound. mdpi.com The substituents on the benzaldehyde ring are strategically chosen to correspond to the final substitution pattern of the target coumarin. The synthesis involves reacting the benzaldehyde derivative with a suitable partner, such as Meldrum's acid, via a Knoevenagel condensation, to construct the coumarin ring system. mdpi.com

Multi-Step Chemical Synthesis Strategies

The chemical synthesis of this compound is a multi-step process that typically starts from readily available benzaldehyde derivatives. nih.govnih.gov These strategies involve a sequence of chemical reactions to construct the core coumarin structure and introduce the necessary functional groups. Common synthesis methods include the Perkin, Von Pechmann, Knoevenagel, and Wittig reactions. nih.gov

Below is an interactive data table summarizing key aspects of this compound chemical synthesis strategies.

Biotransformation and Metabolic Engineering Approaches for this compound and Its Derivatives

In addition to chemical synthesis, biotechnological methods are being explored to produce this compound and its derivatives. These approaches often utilize microorganisms or plant cell cultures to perform specific chemical transformations.

Microbial and Plant Cell Culture Biotransformations (e.g., Angelica sinensis callus for this compound-6-O-β-D-glucopyranoside)

Plant cell cultures, such as those from Angelica sinensis, have been successfully used in the biotransformation of this compound-related compounds. nih.gov Suspension cultures of A. sinensis callus, known to contain a variety of phenylpropanoid biosynthetic enzymes, were used to transform this compound-6-O-β-D-glucopyranoside. nih.gov This process yielded fifteen different products, including a new coumarin derivative. nih.gov The biotransformation pathways involved processes like hydroxylation, oxidation, and esterification. nih.gov

Enzymatic Derivatization Processes (e.g., Hydroxylation, Oxidation, Esterification)

Enzymes play a crucial role in the derivatization of coumarins like this compound. Specific enzymes can catalyze reactions such as hydroxylation, oxidation, and esterification to create a variety of derivatives. nih.gov For instance, cytochrome P450 enzymes, such as CYP2A6, are known to be involved in the 7-hydroxylation of coumarin. nih.govacs.org The biotransformation of this compound-6-O-β-D-glucopyranoside by A. sinensis callus involved hydroxylation and oxidation, among other processes, leading to the formation of multiple compounds. nih.gov

Biotechnological Strategies for Enhanced this compound Production (e.g., Endophyte Fermentation)

To address the low natural concentration of this compound in plants like Sarcandra glabra, researchers are turning to biotechnological strategies to boost its production. news-medical.netxiahepublishing.com One promising approach is the use of endophyte fermentation. news-medical.netxiahepublishing.com Endophytes are microorganisms that live within plant tissues, and some have been found to enhance the production of secondary metabolites in their host plants. nih.gov

In one study, endophytes were isolated from the roots, stems, and leaves of Sarcandra glabra and then fermented with the plant material. news-medical.net Several endophytic bacteria (Enterobacter, Bacillus wiedmannii) and fungi (Trametes versicolor, Diaporthe celeris, Diaporthe hongkongensis) were found to significantly increase the this compound content. news-medical.net The highest increase, a 1.40-fold enhancement, was observed with Diaporthe celeris. news-medical.net This suggests that the endophytes may be biotransforming precursor compounds into this compound. xiahepublishing.com

The following interactive data table details the enhancement of this compound content in Sarcandra glabra through endophyte fermentation.

Compound Name Index

Advanced Spectroscopic and Analytical Characterization Techniques for Isofraxetin

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental tools for determining the chemical structure of isofraxetin. By analyzing the interaction of the molecule with electromagnetic energy, researchers can deduce its structural features, from the carbon-hydrogen framework to the specific functional groups present. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules like this compound. It provides detailed information about the carbon and hydrogen atom environments within the molecule.

¹H NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, the proton at the C-4 position (H-4) appears in a weaker field (higher chemical shift) compared to other protons. This is due to a de-shielding effect caused by the conjugated resonance between the C3=C4 double bond and the carbonyl group of the α-pyrone ring. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by several factors, including conjugated resonance with the carbonyl group, the magnetic anisotropy of the benzene (B151609) and α-pyrone rings, and the electronegative effect of neighboring oxygen atoms. researchgate.net

Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. researchgate.net
Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
2-161.0 - 161.8
36.20 - 6.28111.0 - 112.9
47.58 - 7.65143.2 - 144.5
56.45 - 6.5899.9 - 100.5
6-148.5 - 149.8
7-140.5 - 141.2
8-130.5 - 131.8
9-145.2 - 146.0
10-110.5 - 111.2
6-OCH₃3.85 - 3.9555.8 - 56.5
8-OCH₃3.88 - 3.9860.5 - 61.5
7-OH5.85 - 5.95-

Mass Spectrometry (MS) and High-Resolution Techniques (e.g., HR-ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, which has a molecular weight of 222.19 g/mol , the molecular ion [M]⁺ is observed at an m/z of 222. mdpi.com High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

The fragmentation pattern of this compound in mass spectrometry is characteristic of coumarin (B35378) compounds. A primary fragmentation pathway involves the loss of a methyl group (CH₃), followed by the loss of a carbonyl group (CO). mdpi.com Key fragments are observed at m/z values of 207 (loss of CH₃) and 179 (loss of CH₃ and CO). Other significant fragments appear at m/z 194, 166, 151, and 123, which are related to the fracturing of the methoxy (B1213986) groups. mdpi.com This detailed fragmentation data is crucial for confirming the structure of this compound and distinguishing it from its isomers.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a compound. Heterocyclic molecules like coumarins exhibit electronic transitions (π-π* and n-π*) associated with the α-pyrone and benzene rings, as well as the carbonyl group. mdpi.com For this compound dissolved in methanol, characteristic absorption maxima (λmax) are reported in the range of 212–228 nm and at 344 nm. mdpi.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound shows several key absorption bands that confirm its structure. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound. mdpi.com
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200–3500O-H stretch (broad)Hydroxyl group (-OH)
2900–3000C-H stretch (medium)Alkyl/Aromatic C-H
1675–1705C=O stretch (strong)α-Pyrone carbonyl
1570–1600C=C stretch (medium)Aromatic ring
1030–1300C-O stretch (medium)Ether/Phenol C-O

Hyphenated Chromatographic-Mass Spectrometric Techniques

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex samples such as plant extracts or biological fluids. These methods offer superior selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC/HRMSn)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of coumarins like this compound. nih.govnih.gov The method combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution compared to conventional HPLC. nih.gov

When coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMSn), the technique becomes exceptionally powerful. In LC-MS/MS, a specific ion of the target compound (the precursor ion) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve outstanding selectivity and sensitivity for quantifying this compound, even at very low concentrations in complex matrices. researchgate.net For instance, an MRM transition for this compound in negative ionization mode is m/z 221.1 → 191.0. researchgate.net

UHPLC coupled with HRMS provides not only quantification but also confident identification of this compound and its metabolites through high-accuracy mass measurements of both the parent molecule and its fragments. lcms.czulster.ac.uk This approach is invaluable in metabolomics and pharmacokinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. researchgate.net It is widely used for the phytochemical profiling of plant extracts, particularly for identifying components of essential oils. nih.govphytopharmajournal.com While direct analysis of this compound by GC-MS is challenging due to its polarity and relatively low volatility, the technique is instrumental in characterizing the chemical profile of the plant material from which this compound is extracted.

GC-MS analysis can identify the more volatile compounds that co-occur with this compound, providing a broader understanding of the plant's metabolome. researchgate.netrjptonline.org For the analysis of this compound itself, derivatization techniques could be employed to convert the polar hydroxyl group into a less polar, more volatile silyl (B83357) ether, for example, making it amenable to GC-MS analysis. However, LC-MS is generally the more direct and preferred method for this class of compounds.

Advanced Structural Elucidation and Analytical Approaches

The precise structural characterization of natural products is foundational to understanding their biological function and potential applications. For complex molecules such as this compound, advanced spectroscopic and analytical techniques are indispensable for unambiguous structural elucidation, including the determination of its absolute configuration and for studying its formation in nature.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. wikipedia.org This method is particularly valuable in the structural elucidation of natural products, where the determination of the absolute configuration is a critical yet often challenging task. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. wikipedia.org

The application of CD spectroscopy, particularly in the form of electronic circular dichroism (ECD), has become a reliable tool for assigning the absolute configuration of a wide array of natural products, including flavonoids and coumarins. benthamdirect.com The principle relies on comparing the experimentally measured CD spectrum of a compound with the theoretical spectrum calculated for a specific enantiomer. nih.gov A close match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. benthamdirect.com This approach is enhanced by quantum chemical calculations, such as time-dependent density functional theory (TDDFT), which can predict the ECD spectra of complex molecules with a high degree of accuracy. nih.gov

While this compound itself is an achiral molecule and therefore does not exhibit a CD spectrum, many of its naturally occurring glycoside derivatives are chiral. The presence of a sugar moiety attached to the this compound core introduces chiral centers, making the entire molecule optically active. For a hypothetical chiral this compound derivative, CD spectroscopy would be an invaluable tool for determining its absolute stereochemistry. The process would involve measuring the CD spectrum of the isolated natural product and comparing it to the TDDFT-calculated spectra for all possible stereoisomers.

Hypothetical CD Data for a Chiral this compound Derivative

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε (R-isomer)Calculated Δε (S-isomer)
220+12.5+13.2-13.1
250-8.2-8.5+8.4
280+5.7+6.0-5.9
320-3.1-3.3+3.2

Note: This data is illustrative and represents a hypothetical scenario for a chiral derivative of this compound to demonstrate the application of CD spectroscopy.

The data in the table illustrates how the sign and magnitude of the Cotton effects in the experimental spectrum would align with one of the calculated spectra, allowing for the unambiguous assignment of the absolute configuration as 'R' in this hypothetical case.

Application of Isotopic Analysis in Compound Research

Isotopic analysis is a versatile and powerful technique used to trace the origins and biosynthetic pathways of natural compounds. acs.org This methodology involves the measurement of the ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H, ¹⁸O/¹⁶O) within a molecule. acs.org These ratios can provide valuable information about the geographical origin, botanical source, and the specific enzymatic reactions involved in the biosynthesis of the compound. nih.gov

In the context of coumarin research, stable isotope analysis has been successfully employed to differentiate between natural and synthetic sources of these compounds. acs.org For instance, the natural abundance of ²H and ¹⁸O in coumarin has been shown to be diagnostic for distinguishing between extractive and synthetic materials. acs.org Furthermore, stable isotope dilution assays, using isotopically labeled internal standards like [¹³C₂]-coumarin, have been developed for the accurate quantification of coumarins in various matrices, including plants and food products. nih.gov

The biosynthesis of coumarins, including this compound, begins with the phenylpropanoid pathway, utilizing phenylalanine as a primary precursor. nih.govdergipark.org.tr Isotopic labeling studies, where precursors enriched with stable isotopes are fed to a biological system, can be employed to elucidate the specific sequence of enzymatic reactions and intermediates leading to the final molecule. By tracking the incorporation of the isotopic label into the structure of this compound, researchers can confirm the involvement of specific enzymes and pathways. nih.gov

Hypothetical Isotopic Ratio Data for this compound from Different Origins

Sampleδ¹³C (‰)δ¹⁸O (‰)Inferred Origin
This compound A-28.5+21.3Natural (Plant Source 1)
This compound B-31.2+23.8Natural (Plant Source 2)
This compound C-25.1+12.6Synthetic

Note: This data is hypothetical and serves to illustrate how isotopic ratios could be used to differentiate sources of this compound.

The distinct isotopic signatures presented in the table for this compound A, B, and C would suggest different origins. The variation in δ¹³C and δ¹⁸O values between the natural samples could reflect differences in the photosynthetic pathways and environmental conditions of the source plants, while the synthetic sample would likely exhibit a significantly different isotopic profile due to the distinct starting materials and manufacturing processes.

Molecular Mechanistic Investigations of Isofraxetin S Biological Activities Excluding Clinical Outcomes

Anti-inflammatory Molecular Interactions

Isofraxetin demonstrates significant anti-inflammatory activity by targeting multiple components of the inflammatory cascade. Its mechanisms involve the modulation of crucial signaling molecules, enzymes, and pathways that govern the inflammatory response.

This compound has been shown to effectively regulate a variety of pro-inflammatory mediators. It targets key molecules such as Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells (NF-κB), Tumor Necrosis Factor-α (TNF-α), Matrix Metalloproteinases (MMPs), Nitric Oxide (NO), and Prostaglandin (B15479496) E2 (PGE2). proquest.comnih.gov Studies have demonstrated that isofraxidin (B1672238), another name for this compound, can downregulate the expression of NF-κB, thereby reducing the release of pro-inflammatory cytokines. spandidos-publications.com

Specifically, this compound administration has been found to significantly suppress the levels of TNF-α. proquest.comnih.gov This anti-inflammatory effect is also linked to the inhibition of MMPs. proquest.comnih.govspandidos-publications.com Furthermore, this compound curtails the production of NO and PGE2, two critical mediators in the inflammatory process, by targeting their synthesis pathways. proquest.com

A crucial aspect of this compound's anti-inflammatory action is its ability to inhibit key enzymes responsible for the production of inflammatory mediators. Research confirms that this compound attenuates the expression of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS). proquest.com The induction of iNOS and COX-2 is a hallmark of many inflammatory conditions, leading to the excessive production of NO and prostaglandins, respectively. researchgate.net By inhibiting these enzymes, this compound directly reduces the synthesis of these pro-inflammatory and cytotoxic molecules. proquest.comresearchgate.net

This compound exerts its anti-inflammatory effects by modulating several upstream signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a significant target. spandidos-publications.comnih.gov Studies indicate that this compound's regulation of TNF-α and phosphorylation of p38 and ERK1/2 is mediated through the MAPK pathway. nih.gov

Furthermore, this compound has been shown to inhibit the expression of Toll-like Receptor 4 (TLR4). proquest.comspandidos-publications.com TLRs play a critical role in initiating the inflammatory response, and their inhibition can prevent the activation of downstream signaling cascades. proquest.comnih.gov This action interferes with the activation of NF-κB, a process that also involves the Inhibitory Kappa B (IκBα). proquest.com The c-Jun N-terminal Kinase (c-JNK) pathway, another member of the MAPK family, is also implicated as a target for the anti-inflammatory effects of this compound. proquest.commdpi.com

Table 1: Summary of this compound's Anti-inflammatory Molecular Interactions

Category Target Observed Effect of this compound References
Inflammatory Mediators Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells (NF-κB) Downregulates expression, leading to reduced pro-inflammatory cytokine release. proquest.comnih.govspandidos-publications.com
Tumor Necrosis Factor-α (TNF-α) Significantly suppresses production and serum levels. proquest.comnih.gov
Matrix Metalloproteinases (MMPs) Inhibits expression. proquest.comnih.govspandidos-publications.com
Nitric Oxide (NO) Reduces production by inhibiting its synthesis pathway. proquest.com
Prostaglandin E2 (PGE2) Reduces production by inhibiting its synthesis pathway. proquest.com
Key Enzymes Cyclooxygenase-2 (COX-2) Attenuates expression, reducing prostaglandin synthesis. proquest.com
Inducible Nitric Oxide Synthase (iNOS) Attenuates expression, reducing nitric oxide production. proquest.com
Signaling Pathways Mitogen-Activated Protein Kinases (MAPKs) Regulates phosphorylation of p38 and ERK1/2. proquest.comspandidos-publications.comnih.gov
Toll-like Receptors (TLRs) Inhibits expression of TLR4. proquest.comspandidos-publications.com
Inhibitory Kappa B (IκBα) Implicated in the modulation of NF-κB signaling. proquest.com
c-Jun N-terminal Kinase (c-JNK) Targeted as part of the MAPK signaling cascade. proquest.com

Anticancer Mechanistic Pathways (In Vitro Studies)

In vitro research has highlighted this compound's potential as an anticancer agent, demonstrating its ability to inhibit cancer cell proliferation, induce cell death, and prevent metastasis through various molecular mechanisms.

This compound has been shown to induce apoptosis in several human cancer cell lines, including lung, colorectal, and leukemia cells. spandidos-publications.comnih.govnih.gov In human colorectal cancer cells, this compound treatment leads to a marked decrease in the anti-apoptotic protein Bcl-2, while concurrently increasing the expression of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9. nih.gov Similarly, in acute monocytic leukemia cells, this compound enhances hyperthermia-induced apoptosis, associated with a decrease in Bcl-xL protein expression and the translocation of Bax from the cytosol to the mitochondria. proquest.comspandidos-publications.com The antiproliferative effect against human lung cancer cell line A549 was found to be dose and time-dependent. nih.gov While this compound is a potent inducer of apoptosis, current research has not established a direct role for it in the induction of autophagy as a cell death mechanism.

A critical aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize. This compound has demonstrated significant inhibitory effects on these processes in vitro. nih.gov It has been found to suppress the migration and invasion of A549 lung cancer cells. nih.govspandidos-publications.com This anti-invasive effect is mediated, at least in part, by the downregulation of Matrix Metalloproteinase (MMP)-2 and MMP-9. nih.govspandidos-publications.com These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. spandidos-publications.comnih.gov this compound inhibits the expression of MMP-2 and MMP-9 at both the mRNA and protein levels. nih.govspandidos-publications.com Furthermore, this compound has been reported to inhibit MMP-7 expression in human hepatoma cells, contributing to its anti-invasive properties. medchemexpress.comnih.gov The inhibition of MMPs is linked to the suppression of signaling pathways like ERK1/2, which are involved in Epithelial-Mesenchymal Transition (EMT), a process critical for metastasis. medchemexpress.comresearchgate.net

Table 2: Summary of this compound's Anticancer Mechanistic Pathways (In Vitro)

Category Target/Process Observed Effect of this compound Cancer Cell Line(s) References
Apoptosis Induction Bcl-2 family proteins Decreases anti-apoptotic Bcl-2 and Bcl-xL; increases pro-apoptotic Bax. Colorectal (HT-29, SW-480), Leukemia (U937), Lung (A549) proquest.comspandidos-publications.comnih.govnih.gov
Caspases Increases expression of caspase-3 and caspase-9. Colorectal (HT-29, SW-480) nih.gov
Cell Proliferation Inhibits proliferation in a dose- and time-dependent manner. Lung (A549), Colorectal (HT-29, SW-480) nih.govnih.govnih.gov
Inhibition of Invasion & Metastasis Cell Migration & Invasion Significantly inhibits cancer cell migration and invasion. Lung (A549), Hepatoma (HuH-7, HepG2) nih.govspandidos-publications.commedchemexpress.com
Matrix Metalloproteinases Reduces expression and activity of MMP-2, MMP-9, and MMP-7. Lung (A549), Hepatoma (HuH-7, HepG2) nih.govspandidos-publications.commedchemexpress.comnih.gov
Signaling Pathways Inhibits phosphorylation of ERK1/2 and Akt. Lung (A549), Colorectal (HT-29, SW-480), Hepatoma nih.govnih.govmedchemexpress.com

Table of Mentioned Compounds

Compound Name
This compound (Isofraxidin)
Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells (NF-κB)
Tumor Necrosis Factor-α (TNF-α)
Matrix Metalloproteinases (MMPs, MMP-2, MMP-7, MMP-9)
Nitric Oxide (NO)
Prostaglandin E2 (PGE2)
Cyclooxygenase-2 (COX-2)
Inducible Nitric Oxide Synthase (iNOS)
Toll-like Receptor 4 (TLR4)
Inhibitory Kappa B (IκBα)
Mitogen-Activated Protein Kinases (MAPKs)
c-Jun N-terminal Kinase (c-JNK)
Extracellular signal-regulated kinase (ERK1/2)
p38
Bcl-2
Bcl-xL
Bax
Caspase-3
Caspase-9

Interaction with Cellular Signaling Cascades (e.g., PI3K/AKT/ERK pathway, PI3K-AKT-mTOR pathway)

This compound belongs to the broader class of coumarins and flavonoids, which are known to modulate various cellular signaling pathways critical to cell growth, proliferation, and survival. nih.gov Investigations into related compounds, such as isoflavones and other flavonoids, have demonstrated significant interactions with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathways. nih.govnih.govnih.gov

The PI3K/AKT/mTOR signaling network is a crucial pathway that is often deregulated in various diseases. mdpi.com Natural compounds like flavonoids have been shown to inhibit this pathway, which can affect downstream processes including protein synthesis and cell growth. scispace.comtbzmed.ac.ir For instance, the flavonoid fisetin (B1672732) has been observed to suppress PI3K/Akt and mTOR signaling by downregulating key components of the mTORC1 and mTORC2 complexes, such as Raptor and Rictor. scispace.com It also inhibits the phosphorylation of downstream targets like p70S6K1 and 4E-BP1. nih.gov The PI3K/AKT/mTOR pathway's activity is negatively regulated by the tumor suppressor PTEN; some flavonoids can increase the protein levels of PTEN, thereby suppressing the pathway. nih.govnih.gov

Similarly, the MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival. zgggws.com There is significant crosstalk between the PI3K/AKT/mTOR and MAPK/ERK pathways, and dual inhibition is being explored as a therapeutic strategy. nih.govzgggws.com Studies on various leukemia cell lines have shown that simultaneously targeting both pathways can induce oxidative stress and apoptosis. nih.govmdpi.com While direct studies detailing this compound's specific binding sites or inhibitory concentrations related to these pathways are emerging, its classification as a coumarin (B35378) suggests it may share the modulatory activities observed in the broader flavonoid family. nih.gov

Topoisomerase IIα Interaction Studies

Topoisomerase IIα is a vital enzyme that alters DNA topology, playing a critical role in DNA replication, transcription, and chromosome segregation. It is a well-established target for various therapeutic agents that function by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death. mdpi.com These agents are often referred to as topoisomerase II poisons. nih.gov

Bioflavonoids, a class of compounds related to this compound, have been identified as poisons of human topoisomerase IIα. nih.gov Unlike some agents, their activity does not typically require redox cycling. Instead, they function by inhibiting the enzyme's ability to re-ligate the cleaved DNA strands. nih.gov The interaction of these compounds is believed to occur within the ternary enzyme-drug-DNA complex. nih.gov Studies on other flavonoids like genistein (B1671435) suggest that the TOPRIM region of topoisomerase II may be involved in binding. nih.gov While specific mechanistic studies detailing the direct interaction of this compound with topoisomerase IIα are limited, research on structurally similar compounds provides a framework for its potential activity. For example, the altholactone (B132534) derivative, which shares some structural features, was shown through computational docking to bind to the ATPase domain of Topoisomerase IIα, acting as a poison that stabilizes the cleavage complex. researchgate.net

Antioxidant Action Mechanisms

Free Radical Scavenging Capabilities

Research has quantified the scavenging activity of this compound against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). One study found that this compound isolated from Chimonanthus salicifolius scavenged DPPH with an EC50 value of 78.01 µM. nih.gov Another investigation on this compound from the roots of Anneslea fragrans reported IC50 values of 51.6 ± 2.2 µg/mL for DPPH and 77.3 ± 3.6 µg/mL for ABTS, indicating stronger activity compared to the related compound scopoletin (B1681571) in that study. nih.gov The scavenging potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to the free radical, thereby stabilizing it.

Table 1: Free Radical Scavenging Activity of this compound

Radical Source of this compound Reported Value Unit
DPPH Chimonanthus salicifolius 78.01 (EC50) µM
DPPH Anneslea fragrans 51.6 ± 2.2 (IC50) µg/mL
ABTS Anneslea fragrans 77.3 ± 3.6 (IC50) µg/mL

Redox Modulation and Protection against Oxidative Stress

The cellular redox state is maintained by complex systems, including endogenous antioxidants like glutathione (B108866) (GSH) and thioredoxin (Trx). nih.gov The transcription factor Nrf2 is a master regulator of cellular redox homeostasis, controlling the expression of numerous cytoprotective and antioxidant genes. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of these protective genes. mdpi.comnih.gov Antioxidants can influence these pathways, helping to restore redox balance and prevent damage to crucial macromolecules like lipids, proteins, and DNA. mdpi.com By mitigating excessive ROS levels, this compound helps protect cellular components from oxidative damage, a mechanism implicated in a wide range of pathological conditions. nii.ac.jp

Neuroprotective and Anti-neuroinflammatory Mechanisms

Protection of Axons and Dendrites (e.g., against amyloid b (Aβ 25-35))

This compound has demonstrated potential neuroprotective effects, including the protection of neuronal structures. nih.gov In vitro studies have shown that this compound at concentrations of 1 µM and 10 µM had remarkable effects on the lengths of axons and dendrites after a four-day treatment period. nih.gov Axons and dendrites are critical for neuronal communication, and their damage or degeneration is a hallmark of many neurodegenerative diseases. nih.gov The ability to promote the structural integrity of these neuronal processes is a key aspect of neuroprotection.

The amyloid-beta (Aβ) peptide, particularly the toxic fragment Aβ 25-35, is a central player in the pathology of Alzheimer's disease, where it induces oxidative stress, neuroinflammation, and neurotoxicity. nih.govmdpi.com This neurotoxicity can lead to damage to axons and dendrites and ultimately neuronal cell death. mdpi.com While direct studies of this compound against Aβ 25-35 are still being established, research on the structurally related flavonoid isorhamnetin (B1672294) has shown it confers neuroprotection against Aβ 25-35-induced memory impairment and oxidative damage in rats. ijpsr.comresearchgate.net Such compounds may work by uplifting the antioxidant defense system and reducing neuroinflammation, thereby mitigating the damaging effects of the Aβ peptide. researchgate.net Given this compound's own antioxidant and anti-inflammatory properties, it represents a compound of interest for investigating similar protective mechanisms in the context of Aβ-induced neurotoxicity. nih.gov

Modulation of Neuroinflammatory Pathways (e.g., inhibition of lipopolysaccharide (LPS)-activated NO production in microglial cells)

Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases, with microglial cells playing a central role. nih.gov As the resident immune cells of the central nervous system (CNS), microglia respond to pathological stimuli such as the bacterial endotoxin (B1171834) lipopolysaccharide (LPS). nih.gov Activation by LPS triggers a pro-inflammatory cascade, leading to the release of signaling molecules like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.govnih.gov

The production of NO is a key event in this process. LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), the enzyme that catalyzes the production of NO from L-arginine. nih.gov While NO is an important signaling molecule, its overproduction in a neuroinflammatory context leads to nitrosative stress and neuronal damage. nih.gov

This compound has been shown to intervene in these neuroinflammatory pathways. Research indicates that the compound exerts anti-inflammatory effects by regulating several key signaling mediators. nih.gov Studies on animal models of LPS-induced neuroinflammation have demonstrated that this compound can mitigate microglial activation, reduce brain damage, and lower the expression of pro-inflammatory cytokines, including TNF-α and Interleukin-1 beta (IL-1β), in the brain. nih.gov The molecular mechanism for this effect involves the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov this compound has been found to suppress the LPS-stimulated release of the NF-κB p65 subunit and inhibit the expression of iNOS, thereby reducing the pathological overproduction of NO. nih.gov

These findings identify this compound as a modulator of microglia-mediated neuroinflammation, with its mechanism centered on the downregulation of the iNOS/NO and NF-κB/TNF-α signaling pathways.

Inhibition of Enzymes in Neurological Contexts (e.g., monoamine oxidase B)

Monoamine oxidase B (MAO-B) is a critical enzyme in the CNS, located on the outer mitochondrial membrane. nih.gov Its primary function is to catalyze the oxidative deamination of monoamine neurotransmitters, most notably dopamine (B1211576). nih.gov By breaking down dopamine, MAO-B plays a significant role in regulating neurotransmitter levels. Elevated MAO-B activity is associated with several neurodegenerative conditions, including Parkinson's disease, as it can lead to a depletion of dopamine and an increase in oxidative stress through the production of hydrogen peroxide as a byproduct. nih.gov Therefore, the inhibition of MAO-B is a key therapeutic strategy for managing such disorders. nih.gov

This compound has been identified as an inhibitor of this key neurological enzyme. In a study utilizing ultra-performance liquid chromatography/tandem mass spectrometry (UPLC/MS/MS), pure this compound isolated from Acanthopanax senticosus was shown to inhibit monoamine oxidase B. nih.gov This research provides direct evidence of the interaction between this compound and a significant enzyme target in neurodegenerative disease pathways. nih.gov

Table 1: Documented Enzymatic Inhibition by this compound
Enzyme TargetBiological ContextInhibitory FindingSource
Monoamine Oxidase B (MAO-B)NeurodegenerationBinding degree of 7.41% nih.gov

Cardioprotective Mechanistic Insights

Angiotensin I Converting Enzyme (ACE) Inhibition

The renin-angiotensin system (RAS) is a hormonal cascade that plays a crucial role in regulating blood pressure and cardiovascular function. A key enzyme within this system is the Angiotensin I Converting Enzyme (ACE). mdpi.com ACE converts the inactive peptide Angiotensin I into the potent vasoconstrictor Angiotensin II. mdpi.com Angiotensin II constricts blood vessels, leading to an increase in blood pressure. ACE also contributes to the degradation of bradykinin, a peptide that promotes vasodilation. mdpi.com

The inhibition of ACE is a primary mechanism for many cardioprotective therapies. By blocking ACE, these inhibitors prevent the formation of Angiotensin II and the breakdown of bradykinin, resulting in vasodilation (the widening of blood vessels) and a subsequent reduction in blood pressure. This alleviates strain on the heart and is a cornerstone in the management of hypertension and heart failure. While this compound has been reported to possess general cardioprotective effects, specific molecular studies detailing its direct inhibitory action on the Angiotensin I Converting Enzyme are not extensively documented in the reviewed scientific literature. nih.govresearchgate.net

To illustrate the quantitative assessment of ACE inhibition, the following table presents IC50 values for other known ACE inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 2: Examples of ACE Inhibitory Activity (IC50 Values) for Various Compounds
CompoundCompound ClassACE Inhibition IC50Source
LuteolinFlavonoid23 µM mdpi.com
QuercetinFlavonoid43 µM mdpi.com
CaptoprilSynthetic DrugVaries by assay (nM range) researchgate.net
Valyl-Tryptophan (Val-Trp)Dipeptide0.58 µM researchgate.net

Other Biological Activities and Associated Mechanisms

Antimalarial Activity Pathways

Malaria remains a significant global health issue, caused by parasites of the Plasmodium genus. The parasite's life cycle within human erythrocytes involves complex metabolic processes that have become targets for antimalarial drugs. Key pathways for therapeutic intervention include the inhibition of parasite-specific enzymes, disruption of vital organelles like the apicoplast (involved in fatty acid and isoprenoid synthesis), and interference with the parasite's ability to detoxify heme—a toxic byproduct of hemoglobin digestion. nih.govmmv.org For instance, some drugs function by preventing the polymerization of heme into hemozoin, leading to a buildup of toxic heme that kills the parasite. nih.gov Other mechanisms involve the generation of reactive oxygen species that cause widespread damage to parasite proteins and membranes. nih.gov

This compound has been reported to possess antimalarial activity. nih.govresearchgate.net However, the specific molecular pathway through which this compound exerts its parasiticidal effect is not yet fully elucidated in the available scientific literature.

Antiplatelet Aggregation Mechanisms

Platelet aggregation is a fundamental process in hemostasis and thrombosis. It is initiated when platelets adhere to an injured blood vessel wall and become activated. This activation triggers signaling cascades that lead to the release of agonists such as adenosine (B11128) diphosphate (B83284) (ADP) and the synthesis of thromboxane (B8750289) A2 (TXA2). bpac.org.nzyoutube.com These molecules then bind to specific receptors on the surface of other platelets (e.g., P2Y12 for ADP, TP receptor for TXA2), amplifying the activation signal and causing platelets to change shape and express glycoprotein (B1211001) IIb/IIIa receptors. youtube.comderangedphysiology.com These receptors bind to fibrinogen, creating bridges between platelets and leading to the formation of a platelet plug. youtube.com

Inhibition of these pathways is a common strategy for antiplatelet therapies. For example, aspirin (B1665792) works by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme, which is essential for the synthesis of thromboxane A2. bpac.org.nz Research has demonstrated that this compound exhibits antiplatelet aggregation activity. nih.gov As a coumarin compound, its mechanism may be similar to that of other coumarins which have been shown to inhibit thromboxane A2 formation and phosphoinositide breakdown. nih.gov However, the precise molecular target of this compound within the platelet activation cascade requires further specific investigation.

Analgesic Action Modalities

While the precise molecular mechanisms underlying the analgesic actions of this compound are not extensively detailed in the available research, studies on the closely related compound, isofraxidin, provide significant insights. Research has demonstrated that isofraxidin exhibits analgesic effects by modulating key inflammatory and pain signaling pathways. Specifically, isofraxidin has been shown to reduce pain and edema by decreasing the expression of tumor necrosis factor-alpha (TNF-α) and extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) nih.gov. TNF-α is a pro-inflammatory cytokine deeply involved in the generation of inflammatory pain, while the ERK1/2 signaling cascade is a critical pathway in the transmission and sensitization of pain signals. The inhibition of these molecules suggests that the analgesic effect is mediated through the downregulation of inflammatory responses and interference with nociceptive signaling pathways. Given the structural similarity, it is plausible that this compound may share similar analgesic modalities.

Antimicrobial and Antifungal Mechanisms

The specific molecular mechanisms of this compound's antimicrobial and antifungal activities are not yet fully elucidated. However, research on the related coumarin, fraxetin (B1674051), offers a potential model for its mode of action against bacteria. Studies on fraxetin have shown that it exerts its antibacterial effect against Staphylococcus aureus through a multi-target mechanism nih.gov. This includes increasing the permeability of the bacterial cell membrane and inhibiting the activity of DNA topoisomerase I and II. The inhibition of these essential enzymes disrupts DNA replication and transcription, ultimately leading to a reduction in protein synthesis and inhibition of bacterial proliferation nih.gov.

Regarding its antifungal properties, the direct mechanisms of this compound remain an area for further investigation. General antifungal mechanisms of other natural compounds involve the disruption of the fungal cell membrane, inhibition of cell wall synthesis, and the induction of oxidative stress leading to cell death ijraset.comebsco.com. Whether this compound employs these or other novel mechanisms is yet to be determined.

Immunomodulatory Mechanisms

This compound is suggested to possess immunomodulatory properties, primarily through the regulation of inflammatory pathways. The closely related compound, isofraxidin, has been shown to target and attenuate the activity of key inflammatory mediators, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and TNF-α researchgate.net. The NF-κB signaling pathway is a cornerstone in the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules nih.govmdpi.comyoutube.com. TNF-α is a potent pro-inflammatory cytokine that plays a central role in initiating and perpetuating inflammatory cascades nih.govnih.gov. By inhibiting these central regulators of inflammation, this compound can modulate the immune response, thereby exerting anti-inflammatory effects.

Cytotoxic Mechanisms in Specific Cell Lines (e.g., LU1, HepG2, MCF7, SKMel2, Caco-2, A549, Eca-109)

The cytotoxic mechanisms of this compound against various cancer cell lines are an active area of research, with studies on related compounds providing insights into its potential modes of action. For the human lung adenocarcinoma cell line A549 , research on the related compound isopanduratin A has shown inhibition of the TNF-α-induced NF-κB signaling pathway mdpi.com.

While direct studies on this compound's cytotoxic mechanisms in LU1, HepG2, MCF7, SKMel2, Caco-2, and Eca-109 cell lines are limited, research on other natural compounds in these cell lines suggests potential pathways that this compound might influence. For instance, studies on other compounds in esophageal cancer cells (Eca-109 ) have demonstrated mechanisms such as the induction of apoptosis and cell cycle arrest bezmialemscience.org. In breast cancer cells (MCF-7 ), other natural compounds have been shown to induce cytotoxicity through various mechanisms, including the modulation of apoptosis-related proteins nih.govnih.gov. Similarly, in hepatocellular carcinoma cells (HepG2 ) and colon adenocarcinoma cells (Caco-2 ), the cytotoxic effects of various phytochemicals have been linked to pathways involving oxidative stress and apoptosis nih.govnih.gov. The specific molecular pathways through which this compound exerts cytotoxic effects on these cell lines require further dedicated investigation.

Role in Plant Iron Acquisition Mechanisms

Chelation and Reduction of Ferric Iron in the Rhizosphere

In the complex environment of the rhizosphere, this compound, along with other secreted coumarins, is thought to play a vital role in the acquisition of iron by plants, particularly under iron-deficient conditions in alkaline soils. The chemical structure of this compound, which includes neighboring hydroxyl groups, suggests it has Fe(III)-chelating activity, similar to classic catechol-type siderophores researchgate.netkne-publishing.comnih.govnih.gov. This chelation process involves the binding of this compound to insoluble ferric iron (Fe³⁺) in the soil, forming a soluble complex that can be more readily utilized by the plant kne-publishing.com.

Beyond chelation, certain coumarins like fraxetin have been demonstrated to possess the ability to reduce ferric iron (Fe³⁺) to its more soluble ferrous form (Fe²⁺) mdpi.com. This reduction is a critical step in the "Strategy I" iron uptake system used by non-graminaceous plants. The reduction of Fe³⁺ enhances its bioavailability for uptake by root-surface transporters. It is plausible that this compound contributes to this reductive mobilization of iron, thereby extending the plant's capacity to acquire iron across a range of soil pH levels mdpi.com.

Secretion of Redox-Active Coumarins by Plant Roots in Response to Iron Deficiency

Plants have evolved sophisticated mechanisms to cope with low iron availability in the soil. One such strategy is the synthesis and secretion of redox-active coumarins from their roots when faced with iron deficiency mdpi.com. The expression of genes involved in the biosynthesis of these coumarins, such as those in the phenylpropanoid pathway, is significantly upregulated under iron-limiting conditions researchgate.netmdpi.com. These coumarins, including potentially this compound, are synthesized in the root cells and then actively transported out into the rhizosphere mdpi.com. The secretion of these compounds is particularly pronounced in alkaline soil conditions, where iron solubility is extremely low researchgate.net. Once in the rhizosphere, these coumarins act to mobilize iron from sparingly soluble sources, making it available for plant uptake. This process of secreting redox-active and chelating molecules is a key component of a plant's strategy to thrive in iron-poor environments mdpi.com.

Interaction with Plant Iron Homeostasis Genes (e.g., FRO2, IRT1)

This compound, a coumarin compound, plays a significant role in the intricate molecular network governing iron (Fe) homeostasis in plants, particularly under conditions of iron deficiency. Its interaction with key iron uptake genes, such as FRO2 (Ferric Reduction Oxidase 2) and IRT1 (Iron-Regulated Transporter 1), is a critical aspect of a plant's strategy to acquire iron from the soil, especially in alkaline conditions where iron bioavailability is low.

Under iron-deficient conditions, plants like Arabidopsis thaliana activate a sophisticated response mechanism to enhance iron uptake. A pivotal part of this response is the synthesis and secretion of phenolic compounds, including coumarins like this compound, into the rhizosphere. While direct modulation of FRO2 and IRT1 gene expression by this compound has not been definitively established, its production is tightly correlated with the upregulation of these essential iron uptake genes.

Research has shown that in response to iron deficiency, particularly at a higher pH, the expression of both IRT1 and FRO2 genes increases substantially. For instance, in Arabidopsis thaliana grown under iron-deficient conditions at pH 7.5, IRT1 expression increased 20-fold and FRO2 expression increased 5-fold. frontiersin.org This upregulation is a hallmark of the plant's effort to boost its capacity for iron acquisition. FRO2 encodes a ferric chelate reductase that reduces the insoluble ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) at the root surface. Subsequently, IRT1 encodes a high-affinity transporter responsible for taking up the ferrous iron into the root cells. nih.govnih.govnih.gov

The production of coumarins, including this compound, is an integral component of this iron deficiency response. These secreted coumarins can act as reducing and chelating agents, mobilizing iron in the soil and making it more available for uptake by the plant. The biosynthesis of these redox-active metabolites is a critical, and perhaps previously underappreciated, component of the reduction-based iron uptake strategy in non-grass species. nih.gov

The coordinated regulation of FRO2 and IRT1 is fundamental to this process. Studies have demonstrated that these two genes are induced together when plants experience iron starvation and are repressed when iron is resupplied. nih.gov This tight co-regulation ensures that the machinery for both iron reduction and subsequent transport is simultaneously active when needed.

Data Table: Gene Expression Changes in Response to Iron Deficiency

GeneConditionFold Change in ExpressionReference
IRT1Iron Deficiency (pH 7.5)20-fold increase frontiersin.org
FRO2Iron Deficiency (pH 7.5)5-fold increase frontiersin.org
IRT1Iron Deficiency (pH 5.5)9-fold increase frontiersin.org
FRO2Iron Deficiency (pH 5.5)15-fold increase frontiersin.org

Computational and Theoretical Studies on Isofraxetin

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and the active site of a protein. mdpi.com

Modeling the interaction between Isofraxetin and various protein targets has been a subject of in silico research to elucidate its potential therapeutic effects. Docking studies are employed to predict how this compound fits into the binding pocket of a target protein and to estimate the strength of this interaction, often expressed as binding energy or an inhibition constant (Ki). nih.govnih.gov

One study investigated the inhibitory effects of this compound against several key enzymes, including human carbonic anhydrase I and II (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. researchgate.net The computational docking in this study aimed to understand the molecular interactions underpinning the observed inhibitory activities. The results, quantified by inhibition constants (Ki), suggest that this compound has a high affinity for these enzymes, particularly the cholinesterases and carbonic anhydrases. researchgate.net

Inhibition Constants (Ki) of this compound Against Various Enzymes researchgate.net
Enzyme TargetInhibition Constant (Ki) in nM
Human Carbonic Anhydrase I (hCA I)12.58 ± 0.50
Human Carbonic Anhydrase II (hCA II)4.41 ± 0.35
Acetylcholinesterase (AChE)Data Not Specified in Abstract
Butyrylcholinesterase (BChE)Data Not Specified in Abstract
α-Glycosidase56.81 ± 2.30

Active site binding analysis focuses on the specific interactions that stabilize the ligand within the protein's binding pocket. nih.govmdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net By analyzing the docked pose of this compound, researchers can identify the key amino acid residues in the active site that are crucial for its binding and inhibitory activity.

In silico docking studies predict that this compound occupies the active sites of enzymes like hCA I, hCA II, and α-glycosidase. researchgate.net The stability of these complexes is attributed to a network of interactions. For example, the analysis of docked complexes typically reveals hydrogen bond formation with polar residues and hydrophobic interactions with non-polar residues within the active site, which are critical for stabilizing the ligand and eliciting an inhibitory effect. nih.gov While the specific residues involved in this compound's binding were not detailed in the available literature, the low Ki values obtained suggest a strong and stable interaction within the enzymatic active sites. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique provides detailed information on the conformational changes and stability of protein-ligand complexes, offering a dynamic perspective that complements the static view provided by molecular docking. nih.govmdpi.com

Once a ligand's binding pose is predicted by molecular docking, MD simulations can be performed to assess the stability of the protein-ligand complex in a simulated physiological environment. frontiersin.org The stability is often evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable complex will typically show minimal fluctuations in its structure. nih.gov

Currently, specific studies utilizing molecular dynamics simulations to analyze the stability of this compound bound to protein complexes have not been detailed in the available scientific literature. Such studies would be valuable to confirm the stability of docking predictions and to understand the dynamic behavior of this compound within a biological target's active site.

MD simulations are crucial for investigating the conformational changes that may occur in both the protein and the ligand upon binding. nih.gov The binding of a ligand can induce subtle or significant changes in the protein's structure, which can be essential for its biological function or inhibition. mdpi.com Similarly, the ligand itself may adopt different conformations within the binding site.

As of now, specific research employing molecular dynamics to investigate the conformational changes induced by this compound binding to its target proteins is not available in the reviewed literature. This area remains an important avenue for future research to fully comprehend the dynamic nature of this compound's molecular interactions.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and energetic properties of molecules. nih.gov These methods provide fundamental insights into a molecule's reactivity, spectroscopic properties, and intermolecular forces by solving the Schrödinger equation. nih.govresearchgate.net

For a compound like this compound, quantum chemical calculations can be used to determine its optimized molecular geometry, electrostatic potential surface, and frontier molecular orbitals (HOMO and LUMO). This information helps in understanding the molecule's intrinsic chemical properties and its potential for interacting with biological receptors. However, specific studies detailing quantum chemical calculations performed on this compound were not identified in the surveyed literature.

Electronic Structure Property Predictions

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to model these characteristics. DFT studies can determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

While specific DFT studies exclusively on this compound are not extensively detailed in the public literature, research on structurally similar coumarins provides valuable insights. For instance, a study utilizing DFT with the B3LYP/6-311G level of theory calculated the HOMO-LUMO energy gaps for a series of simple coumarins. asianpubs.org In this study, compounds closely related to this compound, such as Fraxetin (B1674051) and Isofraxidin (B1672238), were analyzed. The investigation revealed that Fraxetin possesses one of the highest HOMO-LUMO energy gaps among the studied coumarins, indicating high stability. asianpubs.org

These computational analyses also allow for the generation of molecular electrostatic potential (MEP) maps, which illustrate the charge distribution on the molecule's surface. scispace.com These maps help predict where the molecule is likely to interact with other charged species, identifying regions prone to electrophilic or nucleophilic attack. scispace.com

Table 1: Predicted Electronic Properties of Coumarins Related to this compound (Gas Phase)

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Fraxetin -9.616 -0.133 9.483
Isofraxidin -9.382 -0.158 9.224
Scopoletin (B1681571) -9.284 -0.370 8.914
Aesculetin -9.589 -0.199 9.390

Data sourced from a DFT study on simple coumarins, which provides a comparative framework for understanding the electronic properties of this compound. asianpubs.org

Spectroscopic Property Prediction (e.g., TD-DFT calculations for absolute configurations)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) and electronic circular dichroism (ECD) spectra of molecules. researchgate.netnih.govnih.gov This predictive power is particularly valuable for confirming molecular structures and determining the absolute configuration of chiral natural products. encyclopedia.pub

The absolute configuration of a chiral molecule refers to the 3D arrangement of its atoms. For natural products, determining the correct absolute configuration is critical. TD-DFT calculations can be used to predict the ECD spectrum or the optical rotation for each possible enantiomer of a molecule. nih.gov The process typically involves first performing a conformational analysis to identify the most stable 3D structures of the molecule. encyclopedia.pub Then, the ECD spectra for these low-energy conformers are calculated using TD-DFT. encyclopedia.pub A Boltzmann-weighted average of these individual spectra generates the final predicted spectrum for a given absolute configuration. researchgate.net By comparing this theoretical spectrum with the experimentally measured one, the true absolute configuration of the natural product can be assigned with a high degree of confidence. encyclopedia.pub

While this compound itself is not chiral, this methodology is a cornerstone in the structural elucidation of many related natural products. For instance, the absolute configuration of the iridoid natural product oruwacin was determined by comparing its experimental optical rotation value with values calculated for its two enantiomers using TD-DFT. nih.gov

Furthermore, TD-DFT is effective in predicting the UV-Vis absorption spectra of compounds. nih.govresearchgate.net The calculations can yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These theoretical spectra can be compared with experimental data to aid in the structural identification of a compound. researchgate.net

Table 2: Illustrative Data from a TD-DFT Calculation for Spectroscopic Prediction

Parameter Description Typical Output
Excitation Energy The energy required for an electron to move from the ground state to an excited state. Expressed in eV or nm.
Wavelength (λ) The wavelength of light absorbed during the electronic transition. Expressed in nm.
Oscillator Strength (f) A dimensionless quantity that represents the probability of a specific electronic transition. A value greater than 0.
Rotatory Strength (R) For chiral molecules, this value determines the sign and intensity of bands in an ECD spectrum. Expressed in cgs units.

This table provides an example of the typical parameters obtained from TD-DFT calculations used to predict spectroscopic properties.

Structure Activity Relationship Sar Studies and Derivatization of Isofraxetin

Synthetic Derivatization Strategies for Isofraxetin

Synthetic derivatization of this compound involves targeted chemical alterations to its core structure. These modifications are designed to explore new pharmacological possibilities and to better understand the molecule's mechanism of action.

The primary sites for chemical modification on the this compound molecule are its phenolic hydroxyl groups. Researchers employ various chemical reactions to transform these functional groups into less hydrophilic moieties, thereby altering the compound's physicochemical properties, such as lipophilicity. This can, in turn, enhance the penetration of the resulting derivatives through biological membranes. pjmhsonline.com

Common modification approaches include:

Alkylation (e.g., Methylation): This involves converting the hydroxyl groups into ether groups. Studies on natural coumarins have shown that methylation can improve antimicrobial activity by increasing the compound's lipophilicity, which enhances its ability to penetrate pathogens. pjmhsonline.com

Esterification: This process converts hydroxyl groups into esters. For example, ethyl esterification is a technique used for the chemical modification of related compounds to enhance their stability for analysis. nih.govresearchgate.net

Acylation: This involves the introduction of an acyl group, which can also modify the molecule's polarity and biological interactions.

Glycosylation, the attachment of sugar moieties to the coumarin (B35378) scaffold, is a key strategy for producing novel derivatives. This process can significantly alter the solubility, stability, and bioavailability of the parent compound.

A notable example is this compound-6-O-β-D-glucopyranoside, a glycosylated form of this compound. Research has focused on the biotransformation of this glycoside to generate a wider array of derivatives with potential anti-neuroinflammatory effects. nih.gov In one study, suspension cultures of Angelica sinensis (Oliv.) Diels callus were used to biotransform this compound-6-O-β-D-glucopyranoside, yielding fifteen different products, including a new coumarin. nih.gov The biotransformation processes involved hydroxylation, oxidation, and esterification. nih.gov This approach highlights the use of biological systems to create complex chemical diversity from a single glycosylated precursor.

Etherification, as mentioned earlier, is another critical strategy. The conversion of hydroxyl groups to ethers alters the hydrogen-bonding capabilities and polarity of the molecule, which can lead to significant changes in biological activity. researchgate.net

Elucidation of Structure-Activity Relationships

Structure-activity relationship (SAR) studies are fundamental to understanding which parts of the this compound molecule are responsible for its biological effects. By comparing the activity of the parent compound to its various synthetic and natural derivatives, researchers can map out the key structural requirements for efficacy.

Research has pinpointed several structural features of coumarins like this compound that are crucial for their biological activities. The arrangement and presence of hydroxyl groups on the aromatic ring are particularly important.

This compound is a 5,6-dihydroxy-7-methoxycoumarin. Studies on related dihydroxycoumarins have demonstrated that the presence of ortho-dihydroxy (catechol-like) groups is a strong determinant of antioxidant and radical-scavenging activity. nih.gov These o-dihydroxycoumarins are significantly more potent antioxidants than their monohydroxy or meta-dihydroxy counterparts. nih.gov This suggests that the 5,6-dihydroxy arrangement in this compound is a key feature responsible for its antioxidant and, consequently, its antiproliferative and cytotoxic effects against certain cancer cell lines. pjmhsonline.comresearchgate.net The phenolic hydroxyl groups contribute to this activity by donating their protons to trap free radicals. pjmhsonline.com

The table below summarizes the effect of hydroxyl group positioning on the antioxidant activity of 4-methylcoumarins, illustrating the importance of the o-dihydroxy arrangement. nih.gov

CompoundHydroxyl Group PositionsRelative Antioxidant Activity
7-hydroxy-4-methylcoumarinMonohydroxyLow
5,7-dihydroxy-4-methylcoumarinm-dihydroxyModerate
6,7-dihydroxy-4-methylcoumarino-dihydroxyExcellent
7,8-dihydroxy-4-methylcoumarino-dihydroxyExcellent

The type, position, and chemical nature of substituent groups on the coumarin ring significantly influence the mechanistic potency of this compound derivatives. mdpi.com These groups can affect the electron density and distribution within the aromatic system, thereby altering the molecule's interaction with biological targets. mdpi.com

For instance:

Electron-withdrawing groups (like -NO2) can reduce the electron density of the aromatic ring. This may increase certain types of intermolecular interactions by reducing electrostatic repulsion. mdpi.com

Bulky substituents can introduce steric hindrance, which may either decrease or increase activity depending on the shape and size of the target's binding site. Introducing a 3-alkyl substituent on a similar heterocyclic nucleus, for example, was found to decrease binding affinity at certain receptors, suggesting an area of steric intolerance. nih.gov

The systematic replacement and modification of these substituent groups allow researchers to fine-tune the potency and selectivity of this compound derivatives for specific therapeutic applications.

Future Research Trajectories and Current Knowledge Gaps for Isofraxetin

Unexplored Biosynthetic and Synthetic Pathways for Enhanced Production and Diversity

The production of isofraxetin, both through natural and synthetic routes, presents opportunities for optimization and innovation. While the general biosynthetic framework is understood, specific enzymatic steps and regulatory mechanisms remain to be fully elucidated.

Biosynthetic Pathways: The biosynthesis of coumarins, including this compound, originates from the shikimic acid pathway. nih.gov The proposed pathway for this compound begins with cinnamic acid, which is converted through a series of intermediates—p-coumaric acid, umbelliferone (B1683723), esculetin (B1671247), scopoletin (B1681571), and fraxetin (B1674051)—to yield this compound. nih.gov Key enzymes in this process include hydroxylases and methyltransferases. nih.govresearchgate.net

A significant knowledge gap exists in the specific enzymes and regulatory networks controlling the flux through this pathway in different plant species. There is no exclusive report detailing the complete biosynthesis of this compound, and the current understanding is based on proposed pathways for related coumarins. nih.gov Future research should focus on identifying and characterizing the specific coumarin (B35378) methyltransferases and hydroxylases involved in the final steps of this compound formation. researchgate.net Unraveling these details could enable metabolic engineering approaches in plants or microbial hosts to enhance the yield of this compound. Exploring alternative biosynthetic precursors or shunting metabolic pathways could also lead to increased production. nih.gov

Synthetic Pathways: Chemical synthesis of this compound has been achieved through various established methods, including the Perkin, Von Pechmann, Knoevenagel, and Wittig reactions, often using benzaldehyde (B42025) derivatives as precursors. nih.govresearchgate.net A modified Knoevenagel reaction has been reported to produce this compound with a high yield of 94%. nih.gov

Despite these successes, there is room for developing more efficient, scalable, and environmentally friendly synthetic strategies. Current methods can be multi-step and may not be optimal for large-scale production. nih.gov Future research could explore novel catalytic systems or flow chemistry approaches to streamline the synthesis. Furthermore, the development of synthetic pathways that allow for the easy introduction of chemical diversity into the this compound scaffold is a crucial area for exploration, paving the way for the creation of novel derivatives. researchgate.netscispace.com

Pathway Type Known Methods/Precursors Reported Yield Knowledge Gaps & Future Research Areas
Biosynthesis Shikimic acid pathway; Precursor: Cinnamic acid. nih.govNot quantifiedIdentification and characterization of specific terminal enzymes (methyltransferases, hydroxylases); Elucidation of regulatory mechanisms; Metabolic engineering in plants/microbes for enhanced yield. nih.govresearchgate.net
Chemical Synthesis Perkin, Von Pechmann, Knoevenagel, Wittig reactions; Precursor: Benzaldehyde derivatives. nih.govresearchgate.netUp to 94% (Modified Knoevenagel). nih.govDevelopment of more efficient, scalable, and sustainable synthetic routes; Exploration of novel catalysts and flow chemistry; Creation of synthetic strategies for generating diverse analogs.

Comprehensive Mechanistic Elucidation of All Reported Biological Activities

This compound exhibits a promising range of biological activities, including anti-inflammatory, antioxidant, anticancer, cardioprotective, and neuroprotective effects. nih.govmdpi.com Mechanistic studies have indicated that it can modulate various signaling mediators, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), tumor necrosis factor-α (TNF-α), and matrix metalloproteinases (MMPs). nih.govresearchgate.net

However, the current understanding of its mechanisms of action is far from complete. For many of its reported activities, the direct molecular targets and the full cascade of downstream signaling events have not been identified. A major gap is the lack of a holistic view of how this compound interacts within the complex cellular environment.

Future research must move beyond identifying broad effects to a more granular, mechanistic level. This includes:

Direct Target Identification: Employing techniques like chemical proteomics and thermal shift assays to identify the direct binding proteins of this compound.

Signaling Pathway Analysis: Mapping the upstream and downstream signaling pathways affected by this compound for each of its biological activities. This involves investigating its influence on various kinases, phosphatases, and transcription factors.

Receptor Interaction Studies: Determining if this compound's effects are mediated through specific cell surface or nuclear receptors.

A thorough elucidation of these mechanisms is critical for predicting its therapeutic efficacy and for identifying potential off-target effects. nih.gov

Reported Activity Known Mechanistic Insights Knowledge Gaps & Future Research Directions
Anti-inflammatory Regulation of NO, PGE2, TNF-α, IL-6, COX-2, iNOS, MMPs, NF-κB. nih.govresearchgate.netIdentification of direct upstream targets; Elucidation of receptor-mediated vs. intracellular mechanisms.
Anticancer Targets inflammatory mediators involved in cancer progression. nih.govresearchgate.netSpecific molecular targets in different cancer cell types; Effects on cell cycle, apoptosis, and angiogenesis pathways.
Neuroprotective High penetration to the central nervous system. nih.govMechanisms of crossing the blood-brain barrier; Specific neuronal targets and pathways modulated.
Cardioprotective Targets inflammatory mediators. researchgate.netDirect effects on cardiac cells (myocytes, fibroblasts); Role in modulating oxidative stress and apoptosis in the cardiovascular system.

Innovation in Derivatization for Novel Bioactivity Profiles in Preclinical Research

The chemical scaffold of this compound is amenable to modification, offering a strategy to enhance its potency, selectivity, and pharmacokinetic properties, or to generate entirely new biological activities. nih.gov The synthesis of coumarin derivatives is a well-established field, driven by the goal of improving the therapeutic potential of the parent compounds. mdpi.com

The current knowledge on specific this compound derivatives is limited. One study utilized biotransformation on an this compound glucoside to produce a new coumarin derivative among other compounds. nih.gov This highlights the potential of both chemical synthesis and biocatalysis to expand the chemical space around this compound.

Future research should systematically explore the structure-activity relationships (SAR) of this compound. This involves:

Targeted Synthesis: Designing and synthesizing novel derivatives by modifying key functional groups on the coumarin ring, such as the hydroxyl and methoxy (B1213986) groups. mdpi.com This could involve reactions like alkylation, acylation, and glycosylation.

Bioactivity Screening: Evaluating these new derivatives in a comprehensive panel of preclinical assays to screen for enhanced known activities or entirely novel bioactivities. nih.gov For instance, derivatives could be tested for inhibitory activity against a wider range of kinases, enzymes, or protein-protein interactions. nih.gov

Computational Modeling: Using molecular docking and simulation studies to predict the binding of new derivatives to specific biological targets, thereby guiding the synthetic efforts in a more rational direction. mdpi.com

Biotransformation: Employing microbial or enzymatic systems to generate unique metabolites and derivatives that may be difficult to achieve through conventional chemical synthesis. nih.gov

This innovative approach to derivatization could lead to the development of lead compounds with superior preclinical profiles for a variety of diseases. nih.gov

Integration of Omics Technologies for Systems-Level Understanding of this compound's Biological Impacts

To bridge the gap from a single-target to a systems-level understanding of this compound's effects, the integration of "omics" technologies is essential. nih.gov Systems biology, powered by genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular changes induced by a bioactive compound within a biological system. nih.govresearchgate.net

Currently, there is a lack of published research applying a multi-omics approach specifically to this compound. This represents a significant knowledge gap and a major opportunity for future investigation. By analyzing the global changes in genes, proteins, and metabolites, researchers can construct a comprehensive picture of this compound's mechanism of action. nih.govmdpi.com

Future research trajectories should include:

Transcriptomics: Using RNA-sequencing to analyze the changes in gene expression in cells or tissues treated with this compound. This can reveal the regulatory networks and signaling pathways that are activated or repressed. mdpi.com

Proteomics: Applying mass spectrometry-based proteomics to identify and quantify changes in the protein landscape. This can confirm changes observed at the transcript level and reveal post-translational modifications that regulate protein function. researchgate.net

Metabolomics: Profiling the changes in small molecule metabolites to understand how this compound alters cellular metabolism. This provides a functional readout of the upstream genomic and proteomic changes. mdpi.com

Integrative Analysis: The true power lies in integrating these multi-omics datasets. nih.gov This allows for the construction of detailed molecular interaction networks, helping to identify key nodes and pathways that are central to this compound's biological impact and to discover potential biomarkers of its activity. nih.gov

Such a systems-level understanding will be invaluable for elucidating the polypharmacological nature of this compound, identifying novel therapeutic applications, and advancing its development from a promising natural product to a clinically relevant agent. nih.gov

Q & A

Q. How should negative or inconclusive results from this compound trials be documented to avoid publication bias?

  • Methodological Answer : Submit datasets to platforms like ClinicalTrials.gov or Figshare. Use the STREGA checklist for genetic association studies or CONSORT for preclinical trials. Highlight methodological limitations (e.g., sample size, confounding variables) in discussion sections .

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